2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves a multi-step process. The starting materials often include 6-methoxy-2-naphthol, phenylhydrazine, and various reagents for cyclization and functional group transformations. The reaction conditions may involve:
Condensation Reactions: Initial condensation of 6-methoxy-2-naphthol with formaldehyde to form the naphthylmethyl ether intermediate.
Cyclization: The intermediate undergoes cyclization with phenylhydrazine to form the pyrazole ring.
Triazole Formation: Further reaction with triazole-forming reagents under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
Compared to similar compounds, 2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine exhibits superior cytotoxic activity against certain cancer cell lines, making it a promising candidate for further development as an anti-cancer agent .
Properties
Molecular Formula |
C24H18N6O2 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[(6-methoxynaphthalen-2-yl)oxymethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H18N6O2/c1-31-19-9-7-17-12-20(10-8-16(17)11-19)32-14-22-27-24-21-13-26-30(18-5-3-2-4-6-18)23(21)25-15-29(24)28-22/h2-13,15H,14H2,1H3 |
InChI Key |
ZECXJFHJKLQQTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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